molecular formula C7H19N3 B7799188 N,N-Bis(3-aminopropyl)methylamine CAS No. 11071-12-8

N,N-Bis(3-aminopropyl)methylamine

Cat. No. B7799188
CAS RN: 11071-12-8
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
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Description

N,N-Bis(3-aminopropyl)methylamine is a colorless to yellow liquid with an amine-like odor . It is miscible with water in all proportions . This compound is a polyamine that is used as an electrolyte, a polymer, and a probe for the determination of the molecular weight of other compounds .


Synthesis Analysis

N,N-Bis(3-aminopropyl)methylamine has been used in the synthesis of novel N,N-bis(3-aminopropyl)methylamine-bridged bis-naphthalimide derivatives . It has also been used in the preparation of N,N’-bis(3-aminopropyl)ethylenediamine .


Molecular Structure Analysis

The molecular formula of N,N-Bis(3-aminopropyl)methylamine is C7H19N3 . More detailed structural information can be found in databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

N,N-Bis(3-aminopropyl)methylamine has been used in the study of dicamba volatilization from solid (BAMPA) on glass . It is also a potential building block for polyurethanes and a cross-linker for epoxy resins .


Physical And Chemical Properties Analysis

N,N-Bis(3-aminopropyl)methylamine has a molecular weight of 145.25 g/mol . It is a colorless to yellow liquid, with an amine-like odor, and is miscible with water in all proportions . The melting point is -30–28°C, the boiling point is 110-112 °C/6 mmHg (lit.), and the density is 0.901 g/mL at 25 °C (lit.) .

Safety And Hazards

N,N-Bis(3-aminopropyl)methylamine is a poison by inhalation and skin contact. It is moderately toxic by ingestion and is a skin and severe eye irritant . It is combustible when exposed to heat or flame .

Future Directions

N,N-Bis(3-aminopropyl)methylamine is a potential building block for polyurethanes and a cross-linker for epoxy resins . It may be used to prepare cationic stabilized polyurethane dispersions . It is also used in the study of dicamba volatilization from solid (BAMPA) on glass . Future research may focus on its use in the synthesis of novel compounds and its application in various industries .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044510
Record name N,N-Bis(3-aminopropyl)methylamine
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Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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Product Name

N,N-Bis(3-aminopropyl)methylamine

CAS RN

105-83-9, 11071-12-8
Record name Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-bis(3-aminopropyl)methylamine
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Record name N,N-BIS(3-AMINOPROPYL)METHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
XS Tai, L Liu, WH Zhao - Research on Chemical Intermediates, 2015 - Springer
Colorless crystals of CuL, where L = 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine, were obtained by self-assembly of 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)…
Number of citations: 3 link.springer.com
KM Kutláková, Z Smékal, A Neels - Acta Chimica Slovenica, 2009 - acta-arhiv.chem-soc.si
The novel compound,{[Cu (medpt)][Ag (CN) 2] 2} n (medpt= N, N-bis-(3-aminopropyl) methylamine), was isolated from a reaction mixture containing Cu (ClO4) 2· 6H2O, medpt and K […
Number of citations: 1 acta-arhiv.chem-soc.si
YM Feng - Advanced Materials Research, 2011 - Trans Tech Publ
Two Zn (II) complexes have been prepared by reaction of zinc acetate dihydrate with Schiff-base ligands. The IR spectra of complexes were measured. The luminescence properties of …
Number of citations: 2 www.scientific.net
LH Wang - Advanced Materials Research, 2011 - Trans Tech Publ
The reaction of 1-(1-hydroxy-2-naphthalenyl)-N, N-bis(3-aminopropyl)methylamine with MgCl2•6H2O in CH3CH2OH followed by recrystallization in CH3CH2OH gave rise to colorless …
Number of citations: 2 www.scientific.net
LC Du - Advanced Materials Research, 2011 - Trans Tech Publ
Two new Schiff-base ligands and their magnesium complexes were prepared by the reaction of magnesium ion with 2-acetyl-1-naphthol-1,2-diaminopropane (complex 1) and 2-acetyl-1…
Number of citations: 3 www.scientific.net
C Lodeiro, R Bastida, E Bértolo… - Canadian journal of …, 2004 - cdnsciencepub.com
Reaction between 2,6-bis(2-formylphenoxymethyl)pyridine and N,N-bis(3-aminopropyl)methylamine or tris(2-aminoethyl)amine has been used as the starting point for the synthesis of …
Number of citations: 37 cdnsciencepub.com
K Mamulová Kutláková, Z Smékal, A Neels - 2009 - dspace.vsb.cz
The novel compound, {[Cu(medpt)][Ag(CN)2]2}n (medpt = N,N-bis-(3-aminopropyl)methylamine), was isolated from a reaction mixture containing Cu(ClO4)2 · 6H2O, medpt and K[Ag(CN…
Number of citations: 0 dspace.vsb.cz
T Li, X Xu, M Huang, M Wang, Q Wu - Zeitschrift für Kristallographie …, 2021 - degruyter.com
C 7 H 19 CoN 12 , monoclinic, P2 1 /c (no. 14), a = 7.7111(2) Å, b = 10.9909(3) Å, c = 17.5650(4) Å, β = 113.7570(10), V = 1362.52(6) Å 3 , Z = 4, R gt (F) = 0.0266, wR ref (F 2 ) = 0.0718…
Number of citations: 3 www.degruyter.com
T Matsushita, K Takaishi, M Fujiwara, T Shono - Polyhedron, 1987 - Elsevier
The novel macrocyclic Schiff base ligands L 1 , L 2 and L 3 were prepared by the condensation of N,N′-bis(2-formyl-4-nitrophenyl)ethylenediamine with ethylenediamine, bis(3-…
Number of citations: 4 www.sciencedirect.com
YF Mi, G Xu, YS Guo, B Wu, QF An - Journal of Membrane Science, 2020 - Elsevier
Nanofiltration (NF) membranes offer advantages to address enormous demands for textile water treatment. To meet omnipresent challenges of dye/salt selectively and antifouling …
Number of citations: 144 www.sciencedirect.com

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